molecular formula C7H9IN2O B1603535 3-Iodo-6-isopropoxypyridazine CAS No. 17321-38-9

3-Iodo-6-isopropoxypyridazine

Cat. No.: B1603535
CAS No.: 17321-38-9
M. Wt: 264.06 g/mol
InChI Key: WRVGORYBTBABIC-UHFFFAOYSA-N
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Description

3-Iodo-6-isopropoxypyridazine: is a heterocyclic organic compound with the molecular formula C7H9IN2O It is characterized by the presence of an iodine atom at the third position and an isopropoxy group at the sixth position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-isopropoxypyridazine typically involves the iodination of 6-isopropoxypyridazine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the pyridazine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Iodo-6-isopropoxypyridazine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond using palladium catalysts and boronic acids.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyridazines with various functional groups replacing the iodine atom.

    Coupling Reactions: Biaryl compounds or other carbon-carbon bonded structures.

    Oxidation and Reduction: Corresponding N-oxides or deiodinated pyridazines.

Scientific Research Applications

Chemistry: 3-Iodo-6-isopropoxypyridazine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.

Industry: The compound’s unique structure and reactivity make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals. It may also be used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-6-isopropoxypyridazine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

    3-Bromo-6-isopropoxypyridazine: Similar structure with a bromine atom instead of iodine.

    3-Chloro-6-isopropoxypyridazine: Similar structure with a chlorine atom instead of iodine.

    3-Fluoro-6-isopropoxypyridazine: Similar structure with a fluorine atom instead of iodine.

Comparison:

    Reactivity: The iodine atom in 3-Iodo-6-isopropoxypyridazine makes it more reactive in substitution and coupling reactions compared to its bromo, chloro, and fluoro counterparts.

    Biological Activity: The larger size and higher polarizability of iodine can enhance the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

    Industrial Applications: The unique properties of the iodine atom may make this compound more suitable for specific industrial applications, such as in the synthesis of advanced materials.

Properties

IUPAC Name

3-iodo-6-propan-2-yloxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVGORYBTBABIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618368
Record name 3-Iodo-6-[(propan-2-yl)oxy]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-38-9
Record name 3-Iodo-6-[(propan-2-yl)oxy]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.50 mL (6.6 mmol) isopropanol are added to 289 mg (7.23 mmol) sodium hydride (60%) in 100 mL THF and the mixture is stirred for 30 min at rt. After that time, 2.0 g (6.0 mmol) 3,6-diiodo-pyridazine are added and the mixture is stirred for 14 h at rt and for 14 h at 50° C. After that time, the mixture is poured into water and extracted with EtOAc. The organic layer is washed with water (2×) and dried over sodium sulphate. The solvent is removed in vacuo and the residue is purified by column chromatography (silicia gel; heptane:EtOAc gradient 0 to 50%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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